molecular formula C11H13NO7 B1346708 Methyl 3,4,5-trimethoxy-2-nitrobenzoate CAS No. 5081-42-5

Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Cat. No. B1346708
CAS RN: 5081-42-5
M. Wt: 271.22 g/mol
InChI Key: HCEIEWYPDCDNNU-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-nitrobenzoate, also known as Methyl 2-nitro-3,4,5-trimethoxybenzoate or Methyl 6-nitro-3,4,5-trimethoxybenzoate, is a useful research chemical . It has a molecular formula of C11H13NO7 and a molecular weight of 271.22 .


Molecular Structure Analysis

The molecular structure of Methyl 3,4,5-trimethoxy-2-nitrobenzoate is characterized by a benzene ring substituted with three methoxy groups and one nitro group . The InChI string representation of its structure is InChI=1S/C11H13NO7/c1-16-7-5-6 (11 (13)19-4)8 (12 (14)15)10 (18-3)9 (7)17-2/h5H,1-4H3 .


Physical And Chemical Properties Analysis

Methyl 3,4,5-trimethoxy-2-nitrobenzoate has a molecular weight of 271.22 g/mol . It appears as white to cream or pale yellow crystals or crystalline powder . The melting point is between 66-70°C .

Scientific Research Applications

Crystal Structure Analysis

Methyl 3,4,5-trimethoxy-2-nitrobenzoate has been a subject of study for its crystal structure. Fotie et al. (2014) synthesized and determined the crystal structure of this compound using X-ray single crystal diffraction. This analysis revealed that the compound crystallizes in the monoclinic crystal system, providing insights into its molecular structure and interactions. Such information is crucial for understanding the compound's chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Fotie, Olvera, Ayer, Djieutedjeu, & Poudeu, 2014).

Antimitotic Activity

Another significant area of research involves the exploration of antimitotic activities. In a study by Vasilenko et al. (2017), novel 5-aminoisoxazoles containing trimethoxy- and methylenedioxyphenyl moieties, which include structures related to methyl 3,4,5-trimethoxy-2-nitrobenzoate, demonstrated moderate antimitotic activity against human lung carcinoma A549 cell line. This suggests potential therapeutic applications in cancer treatment (Vasilenko, Averina, Zefirov, Wobith, Grishin, Rybakov, Zefirova, Kuznetsova, Kuznetsov, & Zefirov, 2017).

Solubility and Thermodynamics

The solubility characteristics and thermodynamic properties of related compounds, such as 3-methyl-4-nitrobenzoic acid, have been extensively studied. These studies provide valuable data for understanding the dissolution behavior, which is essential for the development of pharmaceutical formulations and industrial processes. For example, Wu et al. (2016) investigated the solubility and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid in various organic solvents, which is beneficial for optimizing purification processes (Wu, Di, Zhang, & Zhang, 2016).

Synthesis Processes

Efficient synthesis processes for compounds related to methyl 3,4,5-trimethoxy-2-n-nitrobenzoate have been developed. Jia (2002) described a method for preparing Methyl 3,4,5-trimethoxybenzoate, a closely related compound, using inorganic carrier agent K2CO3/Al2O3. This method, which starts from gallic acid, demonstrates the feasibility and efficiency of synthesizing trimethoxybenzoate derivatives, potentially aiding in the production of methyl 3,4,5-trimethoxy-2-nitrobenzoate (Jia, 2002).

Synthesis and X-ray Investigations of Derivatives

The synthesis and structural analysis of various derivatives of 3,4,5-trimethoxybenzoic acid, which is structurally similar to methyl 3,4,5-trimethoxy-2-nitrobenzoate, have been explored. Ya et al. (2017) carried out the synthesis of esters and their dinitro derivatives of 3,4,5-trimethoxybenzoic acid, providing a pathway to create structurally similar compounds with potential applications in various fields, including organic chemistry and materials science (Ya, Zh, & Olimova, 2017).

Safety And Hazards

Methyl 3,4,5-trimethoxy-2-nitrobenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray . In case of inhalation, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing . If it comes into contact with the eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions of Methyl 3,4,5-trimethoxy-2-nitrobenzoate are not specified in the search results. Given its use in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid , it may have potential applications in further chemical synthesis or research.

Relevant Papers A paper titled “Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate” could provide more detailed information about this compound . Another source that might be of interest is a Springer article that discusses the crystal structures of Methyl 3,4,5-Trimethoxybenzoate .

properties

IUPAC Name

methyl 3,4,5-trimethoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c1-16-7-5-6(11(13)19-4)8(12(14)15)10(18-3)9(7)17-2/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEIEWYPDCDNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063695
Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3,4,5-trimethoxy-2-nitrobenzoate

CAS RN

5081-42-5
Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Record name Methyl 3,4,5-trimethoxy-2-nitrobenzoate
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Synthesis routes and methods

Procedure details

Methyl 3,4,5-trimethoxybenzoate (13.0 g) was dissolved in acetic anhydride (60 mL), a 1:20 mixed liquid (9 mL) of fuming nitric acid and concentrated nitric acid was slowly added dropwise at −10° C. to the solution, and the resultant mixture was stirred for 3 hours under ice cooling. Acetic anhydride was distilled off, water and an aqueous solution of potassium carbonate were added to the residue, and the mixture was stirred at room temperature for 40 minutes and then extracted with ethyl acetate. The resultant organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:2) to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Fotie, A Olvera, SK Ayer, H Djieutedjeu… - Journal of Chemical …, 2015 - Springer
Two 1,2-dihydro-2,2,4-trimethylquinoline derivatives and two methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single …
Number of citations: 2 link.springer.com
FP Poudeu - J Chem Crystallogr, 2015 - researchgate.net
Two 1, 2-dihydro-2, 2, 4-trimethylquinoline derivatives and two methyl 3, 4, 5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray …
Number of citations: 0 www.researchgate.net
MVR Reddy, B Akula, SC Cosenza… - Journal of Medicinal …, 2012 - ACS Publications
Tubulin, the major structural component of microtubules, is a target for the development of anticancer agents. A series of (Z)-1-aryl-3-arylamino-2-propen-1-one (10) were synthesized …
Number of citations: 44 pubs.acs.org
G Liu, C Liu, L Sun, R Qu, H Chen, C Ji - Chemistry of Heterocyclic …, 2007 - Springer
A series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives has been synthesized from 4-chloro-6,7,8-trimethoxyquinazoline and aryl (or benzyl) amines using 2-propanol …
Number of citations: 2 link.springer.com
T Barra, L Arrue, E Urzúa… - Journal of Physical Organic …, 2019 - Wiley Online Library
The photochemical cleavage of covalent bonds is an important strategy in protection group chemistry, as well as for the triggering of chemical events posterior to the application of the …
Number of citations: 5 onlinelibrary.wiley.com
ST Boateng, T Roy, ME Agbo, S Banang-Mbeumi… - bioRxiv, 2022 - biorxiv.org
Melanoma and non-melanoma skin cancers are the most-lethal and commonest forms of skin cancers, that affecting one-fifth of the US population. With the aim of identifying new lead …
Number of citations: 2 www.biorxiv.org
JC Chamcheu, ST Boateng, T Roy, ME Agbo… - Available at SSRN … - papers.ssrn.com
Melanoma and non-melanoma skin cancers are the most-lethal and commonest forms of skin cancers, affecting one-fifth of the US population. With the aim of identifying new lead …
Number of citations: 0 papers.ssrn.com

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